2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-
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Overview
Description
2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s unique structure makes it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)- typically involves the reaction of 2-amino-3-imidazo[1,2-a]pyridine with ethyl acrylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, methyl ester
- 2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, propyl ester
Uniqueness
The ethyl ester variant of 2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl- is unique due to its specific ester group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Biological Activity
2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)- is a compound featuring a unique combination of an imidazopyridine structure and an ethyl ester of propenoic acid. This structural configuration suggests potential biological activities that merit investigation. The compound has been studied for its pharmacological properties, particularly in the context of medicinal chemistry.
- Molecular Formula : C₁₂H₁₃N₃O₂
- Molecular Weight : 231.25 g/mol
- Structural Features : The compound contains an imidazopyridine moiety, which is known for diverse biological activities, alongside a propenoic acid backbone that enhances its reactivity and potential therapeutic applications .
Pharmacological Profile
Research indicates that imidazopyridine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Demonstrated potential in inhibiting tumor growth.
- Anti-inflammatory : Reduces inflammation in various models.
- Antiviral : Shows promise in combating viral infections.
The specific compound of interest has been linked to several key pharmacological actions:
Activity Type | Description |
---|---|
Antibacterial | Inhibitory effects on Gram-positive and Gram-negative bacteria. |
Anticancer | Induces apoptosis in cancer cell lines. |
Anti-inflammatory | Modulates inflammatory pathways effectively. |
Antiviral | Inhibits viral replication in vitro. |
Structure-Activity Relationship (SAR)
The biological activity of 2-propenoic acid derivatives often correlates with structural modifications. The imidazopyridine scaffold plays a crucial role in determining the efficacy and specificity of these compounds. Studies have shown that modifications at specific positions on the imidazopyridine ring can significantly enhance or diminish biological activity .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various imidazopyridine derivatives, including the compound . Results indicated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development .
- Anticancer Potential : In vitro studies demonstrated that the compound can induce apoptosis in specific cancer cell lines, such as breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting its role as a potential anticancer agent .
- Anti-inflammatory Effects : Research highlighted the compound's ability to reduce levels of pro-inflammatory cytokines in animal models of arthritis, indicating its therapeutic potential for inflammatory diseases .
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of imidazopyridine derivatives:
- Synthesis Techniques : Various synthetic routes have been explored to produce 2-propenoic acid derivatives efficiently. These methods emphasize the importance of reaction conditions and starting materials to achieve high yields and purity.
- ADME Properties : Preliminary studies on absorption, distribution, metabolism, and excretion (ADME) indicate favorable profiles for certain derivatives, with high plasma protein binding and moderate metabolic stability .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl (Z)-2-amino-3-imidazo[1,2-a]pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)10(13)7-9-8-14-11-5-3-4-6-15(9)11/h3-8H,2,13H2,1H3/b10-7- |
InChI Key |
KJPXSZYSJVRXLT-YFHOEESVSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=C2N1C=CC=C2)/N |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=C2N1C=CC=C2)N |
Origin of Product |
United States |
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